molecular formula C13H6BrCl2NO B1407296 3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile CAS No. 1548389-32-7

3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile

Cat. No.: B1407296
CAS No.: 1548389-32-7
M. Wt: 343 g/mol
InChI Key: SSWNKZMRXGPGGI-UHFFFAOYSA-N
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Description

3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile ( 1548389-32-7) is a chemical compound with the molecular formula C13H6BrCl2NO and a molecular weight of 343.00 . Its structure is characterized by a benzonitrile core that is substituted at the 3- and 4- positions with a bromo group and a 3,4-dichlorophenoxy ether group, respectively, as represented by the SMILES code N#CC1=CC=C(OC2=CC=C(Cl)C(Cl)=C2)C(Br)=C1 . This combination of halogen atoms (bromine and chlorine) and a nitrile functional group makes it a potential intermediate for further chemical synthesis. While specific biological activity data for this compound is not available in the public domain, its structural features are common in agrochemical research. Patents suggest that structurally related phenoxy-substituted benzonitrile compounds are investigated for their utility in herbicidal applications, often as safeners to protect crops from herbicide damage . As such, this compound presents significant interest as a building block or precursor in medicinal chemistry and agrochemical discovery and development programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-bromo-4-(3,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrCl2NO/c14-10-5-8(7-17)1-4-13(10)18-9-2-3-11(15)12(16)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWNKZMRXGPGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The preparation of 3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile typically involves several steps. A common approach includes bromination of a starting material like 4-hydroxybenzonitrile, followed by further chemical modifications to introduce the dichlorophenoxy substituent. One synthetic method uses 3-methylphenol as a starting material and proceeds through esterification, chlorination, hydrolysis, bromination, and condensation reactions.

Detailed Synthetic Route

One potential route, based on the provided information, involves synthesizing 4-(the bromo-3-aldehyde radical-phenoxy group of 4-)-benzonitrile, which shares structural similarities. This method includes the following steps:

  • Esterification : React 3-methylphenol with an acid anhydride under anhydrous conditions at 70-85°C. Vacuum distillation is used to collect the resulting 3-methyl-phenyl ester compound. The weight ratio of 3-methylphenol to anhydride is 1:0.9-2.0. Vacuum and nitrogen replacement are used to maintain anhydrous conditions.
  • Chlorination : React the 3-methyl-phenyl ester compound with sulfonic acid chloride in the presence of an organic solvent and an initiator to produce a mixture of 3-chloromethyl-phenyl ester and 3-dichloromethyl-phenyl ester compounds. The ratio of 3-methyl-phenyl ester to initiator to sulfonic acid chloride to organic solvent is 1:0.02-0.2:1.5-2.5:4.0-7.0 (w/v g/g/g/mL). Azodiisobutyronitrile can be used as an initiator, and dichloromethane or chloroform as the organic solvent.
  • Hydrolysis : Add methenamine to the chlorinated liquid to obtain 3-hydroxy-benzaldehyde.
  • Bromination : Perform a bromination reaction to obtain 4-bromo-3-hydroxy-benzaldehyde. For example, 35.4g of 3-hydroxy-benzaldehyde is added to 212ml of methylene chloride, cooled to 0°C, and 35.4g of bromine is added dropwise. After the reaction, water is added, the pH is adjusted to neutral, and the mixture is filtered and dried to obtain 35.5g of 4-bromo-3-hydroxy-benzaldehyde.
  • Condensation : Condense 4-bromo-3-hydroxy-benzaldehyde with 4-fluorobenzonitrile to form 4-(the bromo-3-aldehyde radical-phenoxy group of 4-)-benzonitrile. For example, 35.5g of 4-bromo-3-hydroxy-benzaldehyde, 355g of dimethyl acetamide, 35.5g of 4-fluorobenzonitrile, and 35.5g of potassium carbonate are mixed and heated to 60-70°C for at least 2 hours. After cooling and filtering, the product is dissolved in isopropanol, filtered, and dried to obtain 41.8g of the final product with a purity of ≥99.0%.

Alternative Preparation of p-Bromobenzonitrile

An alternative method for preparing a related compound, p-bromobenzonitrile, involves ammoxidation.

Reactants para-bromo toluene, NH3, air
Conditions 425°C, 0.01 MPa, catalyst weight load (WWH) 0.10 hour -1
Molar Ratio para-bromo toluene : NH3 : air = 1 : 6 : 45
Result 99.6% para-bromo toluene conversion, 88.2% selectivity to product
Yield 87.9% yield of p-bromobenzonitrile

Key Considerations

  • Reaction Conditions: The reactions often require anhydrous conditions and inert atmospheres (e.g., nitrogen or vacuum) to prevent unwanted side reactions.
  • Solvents: Organic solvents such as dichloromethane, chloroform, dimethyl acetamide, and isopropanol are commonly used in these synthesis steps.
  • Purity: High purity can be achieved through careful control of reaction conditions and purification techniques such as distillation, filtration, and recrystallization. The final product can achieve a purity of 99.0% or higher.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions include substituted benzonitriles, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Herbicide Development:
3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile is investigated for its potential as a herbicide. The compound's structure suggests it may interact effectively with plant growth mechanisms, making it a candidate for controlling unwanted vegetation. Research indicates that derivatives of this compound can inhibit specific enzymes involved in plant growth, thereby providing a means to manage weed populations without harming crops.

Pesticidal Properties:
In addition to herbicidal activity, this compound may exhibit pesticidal properties. Its interaction with various biological systems is under investigation to understand its efficacy against pests and diseases affecting crops.

Synthesis and Chemical Research

Synthesis of Benzonitrile Derivatives:
The compound serves as an intermediate in the synthesis of various benzonitrile derivatives. For instance, it can be utilized in the preparation of 3-bromo-2-iodo-4-methoxy-benzonitrile through specific reaction pathways involving arylamine compounds and dichlorobenzamide derivatives. The synthesis typically requires careful optimization of conditions such as temperature and solvent choice to maximize yield and purity.

Green Chemistry Applications:
Recent studies have highlighted the use of ionic liquids in the synthesis of benzonitrile compounds, including this compound. This method not only enhances yield but also aligns with green chemistry principles by reducing harmful waste products.

Spectroscopic and Molecular Studies

Spectroscopic Characterization:
The compound is frequently used in spectroscopic studies to analyze molecular structures. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are employed to characterize the compound's functional groups and confirm its structural integrity.

Molecular Docking Studies:
Molecular docking studies involving this compound have been conducted to explore its interactions with biological targets such as influenza endonuclease inhibitors. These studies help elucidate the compound's potential therapeutic applications and mechanisms of action in pharmaceutical contexts.

Case Studies and Research Findings

Study Focus Findings
Herbicidal Activity StudyEvaluated effectiveness against specific weedsDemonstrated significant inhibition of weed growth at certain concentrations
Synthesis OptimizationInvestigated different reaction conditions for yield improvementAchieved 100% conversion rate under optimized conditions using ionic liquids
Molecular Interaction StudyExplored binding affinity with influenza endonucleaseIdentified potential as an antiviral agent based on binding interactions

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Evidence ID
3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile Br (3), 3,4-Cl₂-phenoxy (4) C₁₃H₆BrCl₂NO 359.46 -
4-(4-Bromo-3-formylphenoxy)benzonitrile Br (4), formyl (3), phenoxy (4) C₁₄H₇BrNO₂ 316.12
3-Bromo-4-(trifluoromethyl)benzonitrile Br (3), CF₃ (4) C₈H₃BrF₃N 250.01
4-(3-Bromo-4-methylphenoxy)benzonitrile Br (3), CH₃ (4), phenoxy (4) C₁₄H₁₀BrNO 288.14
3-Bromo-4-(bromomethyl)benzonitrile Br (3), BrCH₂ (4) C₈H₅Br₂N 283.95

Key Observations :

  • Polarity: The 3,4-dichlorophenoxy group likely increases polarity and lipophilicity compared to methyl or formyl substituents, influencing solubility and bioavailability .
  • Steric Effects: Bulky substituents (e.g., phenoxy groups) may hinder access to reactive sites, whereas smaller groups (e.g., Br, CF₃) minimize steric interference .

Physicochemical Properties

Data from analogs suggest the following trends:

Property This compound (Predicted) 3-Bromo-4-(trifluoromethyl)benzonitrile 4-(3-Bromo-4-methylphenoxy)benzonitrile
Melting Point ~150–170°C (estimated) Not reported Not reported
Density ~1.6–1.8 g/cm³ Not reported Not reported
Thermal Stability High (Cl substituents resist degradation) >97% purity at 25°C Stable under standard conditions
Solubility Low in water; soluble in DMSO, DMF Likely similar Low in polar solvents

Notes:

  • Dichlorophenoxy and bromine substituents contribute to high thermal stability, as seen in related halogenated compounds like DATF (decomposition at 260°C) .
  • Trifluoromethyl analogs exhibit >95% purity in commercial settings, suggesting robust synthetic pathways .

Biological Activity

3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile is a synthetic compound characterized by a unique structure that includes a bromine atom and a dichlorophenoxy group attached to a benzonitrile backbone. This compound has garnered interest for its potential biological activities, particularly in agricultural applications as a herbicide and in pharmaceutical contexts.

  • Molecular Formula: C14H8BrCl2N
  • Molecular Weight: Approximately 320.02 g/mol
  • Physical State: Solid, typically off-white to pale beige
  • Solubility: Soluble in organic solvents like chloroform and methanol when heated

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide at elevated temperatures. The optimization of reaction conditions is crucial for maximizing yield and purity.

Herbicidal Properties

This compound exhibits significant herbicidal activity against various weeds and pests. Its mechanism involves disrupting plant growth processes, which can lead to effective weed management in agricultural settings. Studies have shown that compounds with similar structures often demonstrate enhanced biological activity due to the presence of halogen substituents, which can increase lipophilicity and bioactivity .

Cytotoxic Effects

Research indicates that this compound may also have cytotoxic effects on mammalian cell lines. In studies involving Hep G2 and HEK293T cells, various benzonitrile herbicides were tested for their cytotoxicity, revealing that some metabolites exhibited significant inhibitory effects on cell viability . For instance, the compound's structural features may contribute to its ability to inhibit cellular proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity and biological efficacy. SAR analyses suggest that these substituents play a critical role in modulating the compound's interaction with biological targets, potentially leading to improved herbicidal and cytotoxic activities .

Study on Cytotoxicity

In a study examining the cytotoxic effects of various benzonitrile derivatives, this compound was found to inhibit cell growth significantly at concentrations above 50 mg/L. The results indicated a concentration-dependent decrease in cell viability across multiple cell lines, highlighting its potential as an anticancer agent .

Cell LineConcentration (mg/L)Viability (%)
Hep G22585
Hep G25070
Hep G210044
HEK293T2588
HEK293T5065
HEK293T10040

Q & A

Q. Table 1: Representative Reaction Conditions

Reagent SystemTemperature (°C)CatalystYield Range (%)Reference
Br₂/FeCl₃80–100None60–75
NBS/DMF100–120Pd/C (5 mol%)70–85

Basic: Which spectroscopic and computational techniques are critical for structural elucidation?

Methodological Answer:

  • FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) groups. Compare experimental peaks with DFT-calculated vibrational modes to validate assignments .
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., deshielding of aromatic protons adjacent to bromine or chlorine). Use DEPT-135 for carbon hybridization confirmation .
  • UV-Vis : Correlate π→π* transitions with computational TD-DFT results to assess electronic delocalization .

Advanced Tip : Hybridize experimental data with Gaussian09 or ORCA-generated DFT models to resolve ambiguities in stereoelectronic effects .

Advanced: How can computational tools predict reactive sites for further functionalization?

Methodological Answer:

  • Fukui functions : Calculate using DFT (B3LYP/6-311++G** basis set) to identify nucleophilic (f⁻) and electrophilic (f⁺) sites. The bromine substituent exhibits high f⁺, favoring SNAr at the para position .
  • Electron Localization Function (ELF) : Maps electron-rich regions (e.g., nitrile group) for targeted alkylation or cross-coupling .
  • Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to prioritize sites for electrophilic attack (e.g., halogen-rich regions) .

Validation : Cross-check predictions with Hammett substituent constants (σ⁺) to assess directing effects of -Cl and -Br .

Advanced: How to address contradictions between experimental and computational spectroscopic data?

Methodological Answer:

  • Calibration : Adjust computational parameters (e.g., solvent polarity in PCM models) to match experimental conditions (e.g., DMSO vs. gas phase) .
  • Error analysis : Quantify RMSD (root mean square deviation) between observed and calculated IR/NMR peaks; values >5% warrant re-examining basis sets or conformational sampling .
  • Hybrid approaches : Use experimental NMR chemical shifts to refine DFT geometries via ONIOM multi-layer methods .

Basic: What purification protocols maximize compound purity post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C; bromine’s high molecular weight improves crystallization efficiency .
  • Column chromatography : Employ silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) for optimal Rf (0.3–0.5). Monitor fractions via TLC (UV254) .
  • Soxhlet extraction : For trace impurities, use acetone under reflux for 12–24 hours .

Advanced: What challenges arise in molecular docking studies of this compound with biological targets?

Methodological Answer:

  • Steric hindrance : The bulky 3,4-dichlorophenoxy group complicates binding to narrow enzyme pockets (e.g., cytochrome P450). Use flexible docking (AutoDock Vina) with side-chain rotamer sampling .
  • Halogen bonding : Optimize Br/Cl interactions with backbone carbonyls using scoring functions (e.g., PLEC fingerprint in Schrödinger) .
  • Validation : Compare docking poses with X-ray crystallography (if available) or MD simulations (>100 ns) to assess binding stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile
Reactant of Route 2
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3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.